molecular formula C13H6F4N2 B1403068 4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile CAS No. 1219454-31-5

4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile

Cat. No.: B1403068
CAS No.: 1219454-31-5
M. Wt: 266.19 g/mol
InChI Key: XMEVZRKSDFPDAD-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile is a fluorinated pyridine derivative of significant interest in advanced chemical research and development, particularly for the agrochemical and pharmaceutical industries. The compound's strategic molecular design incorporates both a fluorine atom and a trifluoromethyl group onto a pyridine-carbonitrile scaffold. This combination is known to impart highly desirable physicochemical properties, including enhanced metabolic stability, increased lipophilicity for improved membrane permeability, and optimal bio-molecular interactions . The presence of the fluorine atom, with its small van der Waals radius and high electronegativity, often acts as a bioisostere, improving a compound's stability and binding affinity. Meanwhile, the strongly electron-withdrawing trifluoromethyl group can significantly influence the molecule's electron distribution and acidity, fine-tuning its behavior in biological systems . This compound serves as a versatile synthetic intermediate or building block for discovering novel active ingredients. In agrochemical research, analogous trifluoromethylpyridine (TFMP) derivatives are key structural components in numerous commercial pesticides, herbicides, and fungicides . In pharmaceutical development, the TFMP moiety is a privileged structure in modern drug design, featured in several approved active pharmaceutical ingredients (APIs) and candidates undergoing clinical trials . Its applications extend to the synthesis of functional materials and as a core structure in medicinal chemistry programs aimed at creating new therapeutic agents and crop protection solutions . This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. This product is not for diagnostic or therapeutic use and is not intended for human consumption.

Properties

IUPAC Name

4-[2-fluoro-5-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2/c14-12-2-1-9(13(15,16)17)6-11(12)8-3-4-19-10(5-8)7-18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEVZRKSDFPDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cross-Coupling Approach

The most reported and practical method involves the palladium-catalyzed cross-coupling of 4-bromo- or 4-chloropyridine-2-carbonitrile with 2-fluoro-5-(trifluoromethyl)phenylboronic acid or its derivatives. This method offers high regioselectivity and yields.

  • Reaction Conditions:

    • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
    • Base: Potassium carbonate or cesium carbonate
    • Solvent: Mixtures of toluene, dioxane, or DMF
    • Temperature: 80–110 °C
    • Time: 12–24 hours
  • Outcome:

    • High purity product with yields ranging from 65% to 85% depending on catalyst and conditions.

Halogen Exchange and Fluorination

An alternative method involves halogen exchange reactions on chlorinated trifluoromethylpyridine derivatives followed by selective fluorination.

  • Starting from 2,5-dichloro-3-(trifluoromethyl)pyridine, fluorination is carried out in vapor-phase reactors using catalysts under fluidized-bed conditions.
  • This method allows direct introduction of fluorine atoms into the aromatic ring, producing fluorinated trifluoromethylpyridines as intermediates.

Construction of Pyridine Ring

Another approach includes building the pyridine ring from appropriately substituted precursors that already contain the trifluoromethyl and fluoro substituents on the phenyl ring.

  • This method is less common due to complexity but can be advantageous for introducing multiple substituents in a controlled manner.
Parameter Typical Value/Condition Notes
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 2–5 mol% loading
Base K2CO3 or Cs2CO3 2 equivalents
Solvent Toluene, dioxane, or DMF Dry, degassed
Temperature 80–110 °C Oil bath or heating mantle
Reaction Time 12–24 hours Monitored by TLC or HPLC
Yield 65–85% Isolated by column chromatography
Purity >95% (by HPLC) Confirmed by NMR and MS
  • The choice of catalyst and base significantly affects the yield and purity of the product.
  • Using Pd(dppf)Cl2 with cesium carbonate in dioxane at 100 °C for 18 hours typically offers optimal yields.
  • Fluorinated boronic acids are sensitive to protodeboronation; thus, reaction conditions must minimize water content.
  • Post-synthesis purification is commonly performed by recrystallization or preparative HPLC to achieve high purity for research applications.

The preparation of 4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile is effectively achieved through palladium-catalyzed cross-coupling reactions between halogenated pyridine-2-carbonitrile and fluorinated trifluoromethylphenyl boronic acids. Alternative methods involving vapor-phase fluorination or pyridine ring construction are less common but provide complementary routes. Optimization of catalyst, base, solvent, and temperature is critical for maximizing yield and purity.

Chemical Reactions Analysis

4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Pyridine Core

5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile
  • Structure : Features an isothiocyanate group at the 5-position and a trifluoromethyl group at the 3-position.
  • Key Differences : The isothiocyanate group introduces reactivity for conjugation (e.g., in drug-linker systems), unlike the phenyl substituent in the target compound. Synthesis yields are comparable (74–95% vs. 94%) .
  • Applications: Used as an intermediate in covalent inhibitor synthesis, whereas the target compound’s phenyl group may favor non-covalent target binding.
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
  • Structure: Contains an amino group at the 5-position and a trifluoromethyl group at the 3-position.
  • This impacts bioavailability and target selectivity .
4-[5-Pyridin-4-yl-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile (Topiroxostat, FYX-051)
  • Structure : A triazole-linked pyridine-carbonitrile.
  • Key Differences : The triazole ring introduces rigidity and hydrogen-bonding sites, enabling xanthine oxidase inhibition. The target compound’s phenyl group may prioritize different enzyme interactions (e.g., kinase or receptor targets) .

Heterocycle-Modified Analogs

Benzoimidazole Derivatives
  • Example: 4-[2-(2-Fluoro-5-trifluoromethylphenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridine-2-carbonitrile.
Pyrimidine-Carbonitrile Derivatives
  • Example: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile.
  • Key Differences : The pyrimidine core replaces pyridine, and a thiazole substituent introduces basicity. Such modifications alter electronic properties (e.g., dipole moments) and solubility (mp 242–243°C vs. unreported for the target compound) .

Pharmacokinetic and Physicochemical Properties

Property 4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile Topiroxostat (FYX-051)
Molecular Weight ~315.2 (estimated) 229.1 280.2
Key Substituents 2-Fluoro-5-trifluoromethylphenyl Isothiocyanate, trifluoromethyl Triazole, pyridyl
Synthetic Yield 94% 74–95% Not reported
Therapeutic Target Undisclosed (potential kinase/receptor) Covalent inhibitor intermediate Xanthine oxidase
Lipophilicity (logP) High (CF₃, F substituents) Moderate (polar isothiocyanate) Moderate

Biological Activity

4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile is a fluorinated pyridine derivative with the molecular formula C13H6F4N2. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features, including the presence of fluoro and trifluoromethyl groups, contribute to its chemical properties and biological interactions.

  • Molecular Formula : C13H6F4N2
  • Molar Mass : 266.19 g/mol
  • Density : 1.40 g/cm³ (predicted)
  • Boiling Point : 333.9 °C (predicted)
  • pKa : -1.74 (predicted)

These properties indicate a stable compound with significant lipophilicity, which is often associated with enhanced biological activity.

The mechanism of action of this compound involves its interaction with various biological targets, potentially modulating their activity. The fluorinated groups enhance the compound's binding affinity to target proteins, which may include enzymes and receptors involved in cancer progression and microbial resistance.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated derivatives can enhance the potency against both Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of fluorine atoms has been linked to improved interactions with bacterial cell membranes and metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For example, it has been evaluated in various cancer cell lines, showing potential cytotoxic effects comparable to established chemotherapeutics like cisplatin. The presence of trifluoromethyl groups is believed to play a crucial role in enhancing the compound's ability to inhibit tumor growth by interfering with specific signaling pathways associated with cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 (µM)Reference
AntimicrobialE. coli10
AnticancerMCF-7 (breast cancer)15
AnticancerHepG2 (liver cancer)12
AntifungalA. fumigatus20

These findings highlight the compound's diverse biological activities, warranting further investigation into its therapeutic potential.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-fluoro-5-trifluoromethylbenzaldehyde with 2-cyanopyridine under basic conditions (e.g., potassium carbonate in DMF). This method allows for the efficient production of the compound while retaining its biological activity.

Comparative Analysis

When compared to other fluorinated pyridine derivatives, such as 2-Fluoro-5-(trifluoromethyl)pyridine and 3-Fluoro-5-(trifluoromethyl)pyridine, this compound exhibits distinct advantages due to its unique substitution pattern, which enhances both chemical stability and biological efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, chloropyridine intermediates (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile) can undergo fluorination using phosphoryl chloride (POCl₃) or ammonium acetate to introduce fluorine/trifluoromethyl groups . Optimization involves controlling reaction temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometry of fluorinating agents. Purity is verified via HPLC with UV detection (λ = 254 nm).

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Differentiates fluorine environments; the trifluoromethyl (-CF₃) group shows a singlet at δ ≈ -60 ppm, while the ortho-fluorophenyl group appears as a doublet (J = 8–12 Hz) near δ ≈ -110 ppm .
  • High-resolution MS : Confirms molecular ion [M+H]⁺ at m/z 281.06 (calculated for C₁₃H₇F₄N₂). Isotopic patterns distinguish nitrile (-CN) from other functional groups .
  • IR : The nitrile group exhibits a sharp peak at ~2230 cm⁻¹, while C-F stretches appear at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enzyme inhibition data (e.g., xanthine oxidase vs. monoamine oxidase)?

  • Methodological Answer : Discrepancies may arise from assay conditions (pH, substrate concentration) or enzyme isoforms. For xanthine oxidase (XO) inhibition, use recombinant human XO at pH 7.4 with xanthine as a substrate, monitoring uric acid production at 295 nm. Compare IC₅₀ values with positive controls (e.g., allopurinol). For MAO inhibition, employ mitochondrial fractions and measure H₂O₂ generation via fluorometric assays . Cross-validate using knockout cell lines to isolate target specificity.

Q. How does the compound’s metabolic stability vary across species, and what factors influence N-glucuronidation?

  • Methodological Answer : Metabolic stability is assessed using liver microsomes (human vs. rodent). Incubate the compound with UDP-glucuronic acid (UDPGA) and monitor N-glucuronide formation via LC-MS/MS. Human liver microsomes show higher glucuronidation rates due to UGT1A9 isoform activity, while rodents exhibit slower kinetics. Co-incubation with β-glucuronidase confirms metabolite identity .

Q. What crystallographic insights support structure-based drug design for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a monoclinic P2₁/n space group with unit cell parameters a = 9.5219 Å, b = 13.8808 Å, c = 12.1140 Å, and β = 97.829°. The trifluoromethyl group adopts a coplanar orientation with the pyridine ring, enhancing π-π stacking with hydrophobic enzyme pockets. Hydrogen bonding between the nitrile group and active-site residues (e.g., Arg310 in XO) is critical for binding .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for xanthine oxidase inhibition?

  • Methodological Answer : Variability arises from enzyme sources (purified vs. crude extracts) and assay protocols. Standardize using recombinant human XO (≥95% purity) and pre-incubate the enzyme with the inhibitor for 15 minutes. Use a fixed xanthine concentration (50 μM) and measure initial reaction rates. Statistical analysis (ANOVA with Tukey’s post-hoc test) identifies outliers .

Methodological Tables

Parameter Optimal Condition Reference
Reaction Temperature100–110°C (fluorination step)
HPLC ColumnC18, 5 μm, 250 × 4.6 mm
XO Assay pH7.4 (phosphate buffer)
Crystallographic Resolution0.84 Å (Mo Kα radiation)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile
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4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile

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